1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide
Description
The compound 1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide belongs to the 1,8-naphthyridine family, a class of heterocyclic compounds with diverse pharmacological applications. Structurally, it features:
- A 1,8-naphthyridine core substituted with ethyl and methyl groups at positions 1 and 7, respectively.
- A 4-oxo-1,4-dihydro moiety, common in bioactive naphthyridines.
- A carboxamide group at position 3, with a 4-methoxyphenethyl substituent on the amide nitrogen.
This carboxamide derivative is structurally analogous to nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid), the first quinolone antibacterial agent . Replacing the carboxylic acid with a carboxamide group may enhance metabolic stability or modulate target affinity, as seen in related compounds .
Properties
IUPAC Name |
1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-4-24-13-18(19(25)17-10-5-14(2)23-20(17)24)21(26)22-12-11-15-6-8-16(27-3)9-7-15/h5-10,13H,4,11-12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTISRKNDCUBECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide typically involves multi-component reactions (MCRs) which are efficient and environmentally friendly. One common method involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, benzyl amine, aromatic aldehydes, and 2-aminoquinoline in the presence of a catalytic amount of p-toluenesulfonic acid or iodine . This method is advantageous due to its atom economy and minimization of waste, labor, time, and cost.
Chemical Reactions Analysis
1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups on the compound.
Coupling Reactions: Cross-coupling reactions with reagents like palladium catalysts can be used to form carbon-carbon bonds.
Scientific Research Applications
1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide involves the inhibition of bacterial DNA synthesis. This is achieved by targeting bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription . By inhibiting these enzymes, the compound prevents bacterial cell division and growth, leading to cell death.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogues, highlighting structural variations and properties:
Key Observations :
- Carboxylic Acid vs. Carboxamide : Nalidixic acid’s carboxylic acid group is critical for antibacterial activity via metal ion chelation . The target compound’s carboxamide substitution may reduce polarity, enhancing membrane permeability .
- The 4-methoxyphenethyl group in the target compound introduces steric bulk and moderate lipophilicity.
- Organotin Derivatives: Tin complexes of nalidixic acid exhibit enhanced antifungal activity, demonstrating how metal coordination alters bioactivity .
SAR Trends :
- Electron-Withdrawing Groups (Cl, F) : Improve binding to enzymatic targets (e.g., DNA gyrase) .
- Methoxy Groups : Enhance solubility and modulate pharmacokinetics without significantly reducing activity .
- Amide vs. Acid : Carboxamides may improve metabolic stability over carboxylic acids, a common optimization step in drug design .
Computational and Experimental Predictions
- ADMET Profiles : Compounds in this class often undergo in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions to prioritize synthesis. For example, carboxamides generally show better bioavailability than carboxylic acids due to reduced ionization .
Biological Activity
The compound 1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide belongs to a class of naphthyridine derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 260.29 g/mol
Structural Characteristics
The compound features a naphthyridine core, which contributes to its biological activity. The presence of the ethyl and methoxy groups enhances its solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that naphthyridine derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against a range of Gram-negative and Gram-positive bacteria. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat resistant strains.
- Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.
Antitumor Activity
Several studies have highlighted the antitumor potential of naphthyridine derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells.
- Case Study : A study demonstrated that the compound inhibited the proliferation of human cancer cell lines, including breast and colon cancer cells, through mechanisms involving cell cycle arrest and apoptosis induction.
Anti-inflammatory Effects
Naphthyridine derivatives have also been investigated for their anti-inflammatory properties. The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
- Research Findings : In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods. Microwave-assisted synthesis has been highlighted as an efficient approach, yielding high purity with reduced reaction times.
Comparative Synthesis Table
| Method | Yield (%) | Reaction Time (minutes) | Purity (%) |
|---|---|---|---|
| Conventional Synthesis | 50 | 120 | 85 |
| Microwave-Assisted Synthesis | 85 | 30 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
